(1R,2S)-2-(Trifluoromethyl)cyclopropan-1-amine
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Overview
Description
(1R,2S)-2-(Trifluoromethyl)cyclopropan-1-amine is a chiral cyclopropane derivative characterized by the presence of a trifluoromethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(Trifluoromethyl)cyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a trifluoromethyl-substituted alkene with a nitrogen-containing reagent under specific conditions. Catalysts such as rhodium or copper complexes are often used to facilitate the cyclopropanation reaction.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Continuous flow reactors and advanced purification techniques like chromatography and crystallization are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(Trifluoromethyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like organolithium or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce amines or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-2-(Trifluoromethyl)cyclopropan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential effects on biological systems. Its chiral nature and functional groups make it a candidate for investigating enzyme interactions and metabolic pathways.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a pharmaceutical intermediate. Its structural features may impart desirable pharmacokinetic properties to drug candidates.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism by which (1R,2S)-2-(Trifluoromethyl)cyclopropan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing molecular pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within cells.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(Trifluoromethyl)cyclopropan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
(1R,2S)-2-(Trifluoromethyl)cyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of an amine.
(1R,2S)-2-(Trifluoromethyl)cyclopropan-1-thiol: Features a thiol group in place of the amine.
Uniqueness
(1R,2S)-2-(Trifluoromethyl)cyclopropan-1-amine is unique due to its combination of a trifluoromethyl group and an amine group on a cyclopropane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C4H6F3N |
---|---|
Molecular Weight |
125.09 g/mol |
IUPAC Name |
(1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C4H6F3N/c5-4(6,7)2-1-3(2)8/h2-3H,1,8H2/t2-,3+/m0/s1 |
InChI Key |
UDWSAEWNKJDWHU-STHAYSLISA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1N)C(F)(F)F |
Canonical SMILES |
C1C(C1N)C(F)(F)F |
Origin of Product |
United States |
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